"2-Fluoro-3-(trifluoromethyl)phenylacetic acid" properties
"2-Fluoro-3-(trifluoromethyl)phenylacetic acid" properties
An In-Depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid: Properties, Synthesis, and Applications
Executive Summary
2-Fluoro-3-(trifluoromethyl)phenylacetic acid, with CAS Number 194943-83-4, is a highly functionalized aromatic carboxylic acid. Its strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in modern medicinal chemistry.[1][2] This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic strategy, details its analytical profile, discusses its application in the development of novel therapeutics, and provides essential safety and handling protocols for laboratory use.
Physicochemical and Structural Properties
The compound exists as a white to off-white crystalline solid at room temperature.[3] The presence of the electron-withdrawing fluorine and trifluoromethyl groups significantly influences the acidity of the carboxylic acid and the overall reactivity of the molecule. The trifluoromethyl group, in particular, enhances lipophilicity, a key parameter in drug design for improving cell membrane permeability.[1]
Table 1: Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)phenylacetic Acid
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 194943-83-4 | |
| Molecular Formula | C₉H₆F₄O₂ | [3] |
| Molecular Weight | 222.14 g/mol | [4] |
| Appearance | Crystalline Solid | [3] |
| Melting Point | 113-116 °C | [3][4] |
| Boiling Point (Predicted) | 258.3 ± 35.0 °C | [3] |
| pKa (Predicted) | 3.86 ± 0.10 | [3] |
| Density (Predicted) | 1.436 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, acetone); poorly soluble in water and nonpolar solvents. | [1][5] |
| InChI Key | IZXLNEHPKQVCAE-UHFFFAOYSA-N | [4][6] |
| SMILES | OC(=O)Cc1cccc(c1F)C(F)(F)F |[4] |
Proposed Synthesis and Purification
While specific process-optimized syntheses for this exact isomer are not widely published in peer-reviewed literature, a robust and logical approach can be designed based on well-established palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. The proposed pathway involves a Suzuki coupling reaction, valued for its high functional group tolerance and mild reaction conditions.
Proposed Synthetic Pathway: Suzuki Coupling
The chosen strategy involves the Csp²-Csp³ Suzuki coupling of a commercially available boronic acid with an alkyl haloacetate. This method is efficient for creating the phenylacetic acid scaffold.
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Step 1: Suzuki Coupling. 2-Fluoro-3-(trifluoromethyl)phenylboronic acid is coupled with an ethyl bromoacetate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand. A base, such as potassium carbonate (K₂CO₃), is essential to facilitate the transmetalation step.
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Step 2: Saponification (Hydrolysis). The resulting ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidic workup to yield the final carboxylic acid product.
This two-step process is highly adaptable and generally provides good yields for analogous structures.[2]
Caption: Proposed Synthesis Workflow Diagram.
Step-by-Step Experimental Protocol (Representative)
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Coupling Reaction: To a flame-dried flask under an inert nitrogen atmosphere, add 2-fluoro-3-(trifluoromethyl)phenylboronic acid (1.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq). Add degassed toluene and a 2M aqueous solution of K₂CO₃ (3.0 eq).
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Stir the mixture at room temperature for 15 minutes.
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Add ethyl bromoacetate (1.2 eq) dropwise.
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Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring progress by TLC or GC-MS.
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Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude ester via flash column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in ethanol. Add a 2M aqueous solution of sodium hydroxide (2.0 eq).
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Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath.
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Acidify to pH 1-2 with concentrated HCl. A white precipitate should form.
-
Final Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Spectroscopic and Analytical Profile
Definitive characterization and purity assessment require a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific isomer is scarce, the following profile is predicted based on its structure and data from analogous compounds.
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks / Signals |
|---|---|
| ¹H NMR | Aromatic Region (δ 7.2-7.8 ppm): 3H, complex multiplet. The protons on the aromatic ring will show splitting from each other and from the fluorine atoms. Methylene (δ ~3.8 ppm): 2H, singlet (-CH₂-). Carboxylic Acid (δ >10 ppm): 1H, broad singlet (-COOH). |
| ¹³C NMR | Carbonyl (δ ~170-175 ppm): -COOH. Aromatic Region (δ ~115-165 ppm): Signals will exhibit splitting due to C-F coupling. The carbon directly bonded to fluorine (C-F) will show a large ¹JCF coupling constant. The trifluoromethyl carbon (-CF₃) will appear as a quartet due to ¹JCF coupling (typically ~270-280 Hz). Methylene (δ ~35-45 ppm): -CH₂-. |
| ¹⁹F NMR | Two distinct signals are expected: one for the aromatic fluorine and one for the -CF₃ group. The -CF₃ signal will be a singlet, while the aromatic fluorine will show coupling to adjacent protons. |
| IR (cm⁻¹) | ~2500-3300: Broad O-H stretch (characteristic of carboxylic acid). ~1700-1730: Strong C=O stretch. ~1600 & ~1450: Aromatic C=C stretches. ~1100-1350: Strong C-F stretches (from both Ar-F and -CF₃). |
| Mass Spec (EI) | M⁺: 222.14 (Molecular Ion). Key Fragments: m/z = 177 ([M-COOH]⁺), corresponding to the loss of the carboxyl group, leading to the formation of a stable benzyl cation. |
Applications in Research and Drug Development
The primary utility of 2-fluoro-3-(trifluoromethyl)phenylacetic acid is as a specialized building block for the synthesis of complex, biologically active molecules. The specific substitution pattern is often designed to optimize binding to a biological target and improve pharmacokinetic properties.
Case Study: Development of Anti-Cryptosporidiosis Agents
A compelling application is its use in the synthesis of novel aryl acetamide triazolopyridazines as potential treatments for cryptosporidiosis.[7] Cryptosporidiosis is a parasitic diarrheal disease for which current treatments, like nitazoxanide, have limited efficacy, especially in immunocompromised patients.[7]
In a structure-activity relationship (SAR) study, researchers used 2-fluoro-3-(trifluoromethyl)phenylacetic acid as a starting material to synthesize a specific analog (compound 72 ).[7] The synthesis involves an amide coupling reaction between the phenylacetic acid and a piperazine-substituted triazolopyridazine core. The study revealed that the precise positioning of fluorine substituents on the phenyl ring has a profound impact on the compound's anti-parasitic potency, with some regioisomers showing over a 1000-fold difference in activity.[7] Although the specific biological target of these compounds remains unknown, this work highlights the critical role of this building block in exploring chemical space to develop urgently needed therapeutics.[7]
Caption: Role in Synthesizing a Drug Candidate.
Safety, Handling, and Storage
2-Fluoro-3-(trifluoromethyl)phenylacetic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
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Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a laboratory coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
-
References
-
PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)phenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Arnold, S. L. M., et al. (2020). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
- Google Patents. (n.d.). CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.
Sources
- 1. CAS 194943-83-4: 2-Fluoro-3-(trifluoromethyl)phenylacetic … [cymitquimica.com]
- 2. inventivapharma.com [inventivapharma.com]
- 3. 2-FLUORO-3-(TRIFLUOROMETHYL)PHENYLACETIC ACID CAS#: 194943-83-4 [chemicalbook.com]
- 4. 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 2737588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid [smolecule.com]
- 6. 194943-83-4 | 2-Fluoro-3-(trifluoromethyl)phenylacetic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

